Himbadine

描述

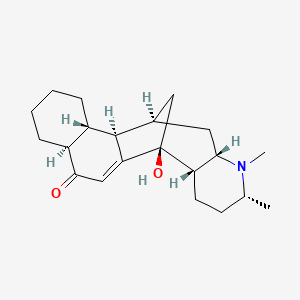

Himbadine is an alkaloid found in the bark of H. baccata . It is a piperidine alkaloid with a polycyclic scaffold . The molecular formula of Himbadine is C21H31NO2 and it has a molecular weight of 329.5 .

Synthesis Analysis

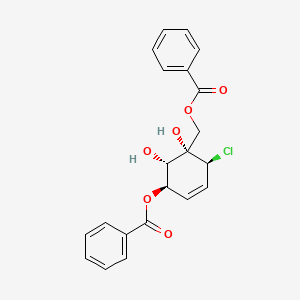

The total synthesis of Himbadine has been described in the literature . The synthesis involves the use of catalytic cross-coupling and cross-metathesis reactions followed by an intramolecular Diels-Alder reaction. This provides the required trans-decalin AB-ring system and masks the Cl 6-carbonyl as an N-vinyl carbamate for late-stage unveiling in the form of the necessary C16-enone .

Molecular Structure Analysis

The molecular structure of Himbadine is complex and includes a trans-decalin system and a piperidine ring . The formal name of Himbadine is (4aS,7S,7aS,10R,11aS,13R,13aR,13bR)-1,2,3,4,4a,7,7a,8,9,10,11,11a,12,13,13a,13b-hexadecahydro-7-hydroxy-10,11-dimethyl-7,13-methano-5H-naphtho[2′,1′:4,5]cyclohepta[1,2-b]pyridin-5-one .

科学研究应用

化学结构和合成

Himbadine,在Galbulimima物种的化学成分中被发现,一直是有机化学领域的研究对象。Himbadine的结构及其去N-甲基衍生物,生物碱G.B. 13,是基于化学和光谱表征而确定的。这些结构通过从酯生物碱himandrine (Mander, Prager, Rasmussen, Ritchie, & Taylor, 1967) 进行的几次部分合成得到了确认。此外,与Himbadine相关的六环生物碱Himgaline的结构阐明,进一步有助于理解Galbulimima生物碱的化学 (Mander, Prager, Rasmussen, & Ritchie, 1967)。

生物碱类别和生物合成

Galbulimima生物碱,包括Himbadine,在结构上分为三类:四环内酯、含氧六环酯和六环和五环碱。Himbadine属于第三类。了解这些生物碱的生物合成和结构多样性,包括Himbadine,对有机化学和药用植物学 (Ritchie & Taylor, 1967) 有重要贡献。

安全和危害

属性

IUPAC Name |

(1R,2R,3R,8S,12S,13S,16R,18S)-12-hydroxy-16,17-dimethyl-17-azapentacyclo[10.7.1.02,11.03,8.013,18]icos-10-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-12-7-8-16-18(22(12)2)9-13-11-21(16,24)17-10-19(23)14-5-3-4-6-15(14)20(13)17/h10,12-16,18,20,24H,3-9,11H2,1-2H3/t12-,13-,14+,15+,16+,18+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJYANLRBFNIEG-FBMLLKETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(N1C)CC3CC2(C4=CC(=O)C5CCCCC5C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](N1C)C[C@@H]3C[C@]2(C4=CC(=O)[C@H]5CCCC[C@@H]5[C@@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Himbadine | |

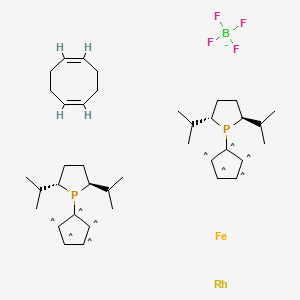

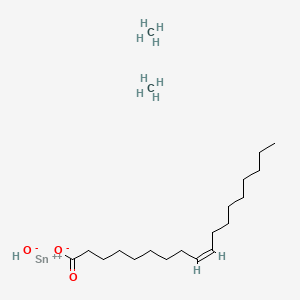

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

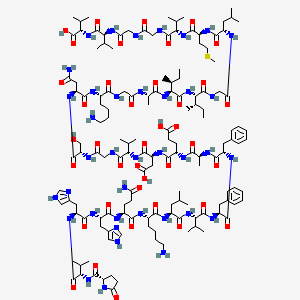

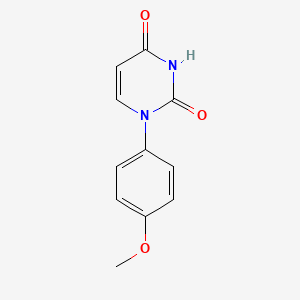

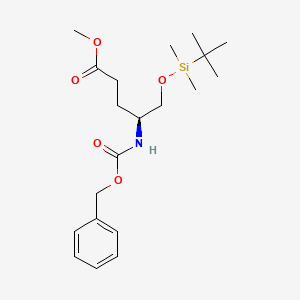

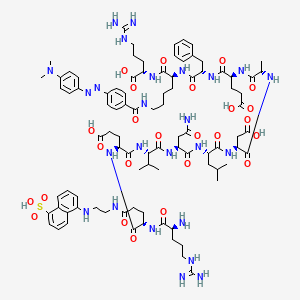

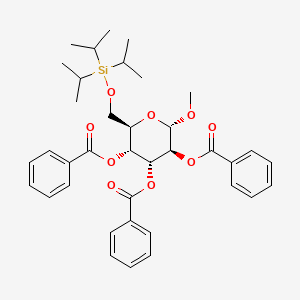

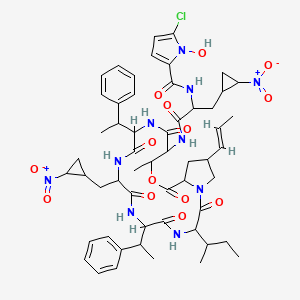

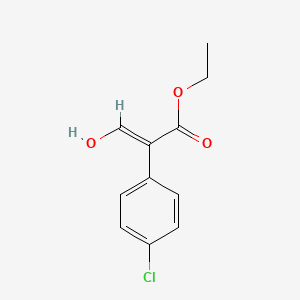

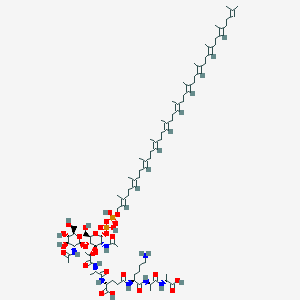

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the structure of Himbadine and its de-N-methyl derivative, also known as alkaloid G.B. 13?

A1: The structures of Himbadine and its de-N-methyl derivative (alkaloid G.B. 13) were elucidated through a combination of chemical and spectroscopic analyses. These proposed structures were further confirmed through several partial syntheses using the structurally defined ester alkaloid, Himandrine, as a starting point. []

Q2: How does the chemical synthesis of Himbadine and other Galbulimima alkaloids contribute to our understanding of their structure and potential applications?

A2: Total synthesis efforts, particularly those focused on (+) and (-) galbulimima alkaloid 13, (-)-Himgaline, (-)-Himbadine, and (-)-Himandrine, have been instrumental in confirming the structures and stereochemistry of these complex molecules. [] These synthetic approaches often employ sophisticated strategies like cross-coupling reactions, metathesis, and Diels-Alder reactions to construct the intricate ring systems present in these alkaloids. The development of such synthetic routes not only validates structural assignments but also paves the way for generating novel analogs with potentially modified biological activities, ultimately advancing their potential for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)

![1-Phenyl-3-[(R)-1-methyl-2-[(dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)oxy]ethyl]urea](/img/structure/B1494832.png)